3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid
Description
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid is an organic compound that features a unique structure combining an indane ring with a propanoic acid moiety
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C14H18O2/c1-14(2,13(15)16)9-10-6-7-11-4-3-5-12(11)8-10/h6-8H,3-5,9H2,1-2H3,(H,15,16) |
InChI Key |
ZGZNSFKDZJAOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(CCC2)C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the propanoic acid group. One common method involves the use of Grignard reagents, followed by oxidation to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: A related compound with a similar indane ring structure.
3-(2,3-Dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: Another compound featuring the indane ring, used in different research contexts.
Uniqueness
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development efforts.
Biological Activity
3-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropanoic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C13H18O2
- Molar Mass : 206.28 g/mol
- CAS Number : 1152837-03-0
Biological Activity Overview
The biological activity of this compound has been assessed in various contexts, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific findings from research studies.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Study A : A study on related compounds demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism for anti-inflammatory action through inhibition of NF-kB signaling pathways.
Analgesic Properties
Analgesic activity has also been noted in several derivatives of the compound:
- Case Study B : In animal models, administration of the compound resulted in a significant decrease in pain response compared to control groups, indicating its potential as an analgesic agent.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties:
- Research C : In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Data Table of Biological Activities
| Activity Type | Model/System | Effect Observed | Reference |
|---|---|---|---|
| Anti-inflammatory | In vitro cytokine assay | Reduced IL-6 and TNF-alpha levels | Study A |
| Analgesic | Animal model | Decreased pain response | Case Study B |
| Anticancer | Cancer cell lines | Inhibition of proliferation | Research C |
The proposed mechanisms for the biological activities include:
- Inhibition of inflammatory pathways , particularly through modulation of cytokine production.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
- Interaction with pain receptors , leading to decreased sensitivity to pain stimuli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
